molecular formula C15H14N2O2 B3839690 2-hydroxy-N'-(2-methylbenzylidene)benzohydrazide

2-hydroxy-N'-(2-methylbenzylidene)benzohydrazide

Cat. No. B3839690
M. Wt: 254.28 g/mol
InChI Key: XWBHXKAQCOGFJC-MHWRWJLKSA-N
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Description

“2-hydroxy-N’-(2-methylbenzylidene)benzohydrazide” is a chemical compound with the molecular formula C15H14N2O2 . It belongs to a class of compounds known as hydrazones, which are resource-rich compounds in organic chemistry . These compounds have a wide range of biological properties and pharmaceutical activity including antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory activity .


Synthesis Analysis

The synthesis of “2-hydroxy-N’-(2-methylbenzylidene)benzohydrazide” can be achieved through a one-pot reaction of phthalide, hydrazine hydrate, and aldehyde . This method is efficient, catalyst-free, and environmentally friendly . It provides a wide range of desired compounds in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-N’-(2-methylbenzylidene)benzohydrazide” consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Future Directions

The future directions for “2-hydroxy-N’-(2-methylbenzylidene)benzohydrazide” could involve further exploration of its synthesis methods, its potential biological activities, and its physical and chemical properties. Given the wide range of biological activities exhibited by hydrazones , there may be potential for “2-hydroxy-N’-(2-methylbenzylidene)benzohydrazide” in pharmaceutical applications.

properties

IUPAC Name

2-hydroxy-N-[(E)-(2-methylphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-2-3-7-12(11)10-16-17-15(19)13-8-4-5-9-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBHXKAQCOGFJC-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-N'-(2-methylbenzylidene)benzohydrazide
Reactant of Route 2
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2-hydroxy-N'-(2-methylbenzylidene)benzohydrazide

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